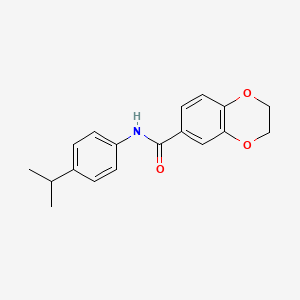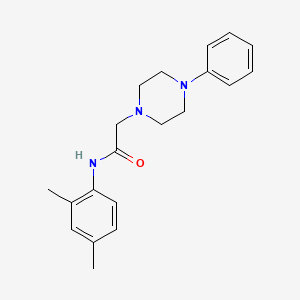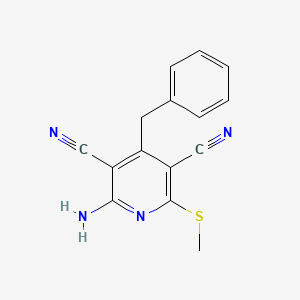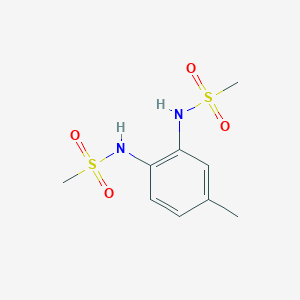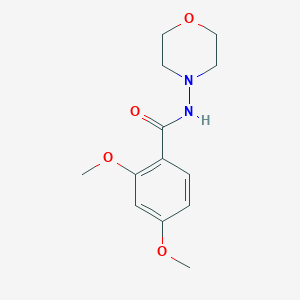
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide, also known as CX-717, is a novel cognitive enhancer that has gained attention due to its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Wirkmechanismus
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in learning and memory processes. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide enhances the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in lab experiments is its specificity for AMPA receptors, which allows for targeted modulation of these receptors. However, one limitation is that 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has a short half-life in the body, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Finally, there is interest in exploring the use of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in combination with other cognitive enhancers to achieve synergistic effects.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide involves the reaction of 4-methyl-3-nitrobenzoyl chloride with cyclopentylamine in the presence of a base. The resulting intermediate is then coupled with 3-bromopropionyl chloride to form the final product. This method was first described in a patent by Cortex Pharmaceuticals in 2003.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential to improve cognitive function in both animals and humans. In animal studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to enhance learning and memory in rats and monkeys. In human studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been found to improve working memory, attention, and executive function in healthy volunteers and individuals with schizophrenia.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(10-14(11)17(19)20)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSNMUZCAFQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
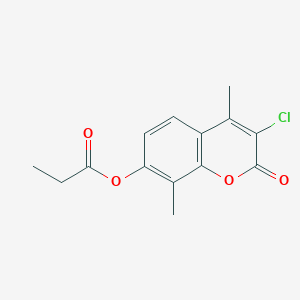
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
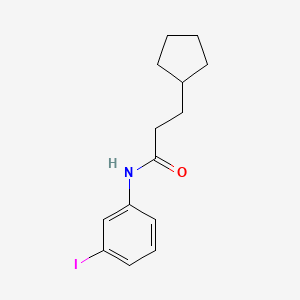
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
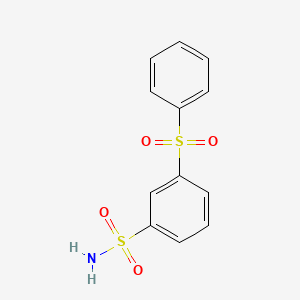
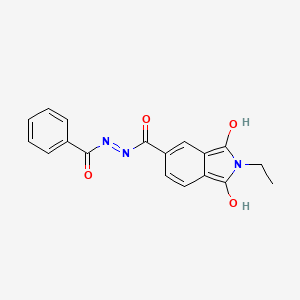
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)
